molecular formula C23H22ClN5O3S B2917643 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide CAS No. 896322-00-2

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide

Cat. No. B2917643
CAS RN: 896322-00-2
M. Wt: 483.97
InChI Key: VTMYPGZHTPHVPW-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN5O3S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds containing the thiazole moiety have been shown to exhibit significant antibacterial properties. The presence of a chlorine atom can enhance the molecule’s electrophilicity, potentially increasing its effectiveness against bacteria. This compound could be explored for its efficacy against specific bacterial strains, such as Staphylococcus aureus and Chromobacterium violaceum, which are common targets in antibacterial research .

Urease Inhibition

Urease is an enzyme linked to several medical conditions, including kidney stone formation and peptic ulcers. Thiourea derivatives, which are structurally similar to the compound , have been studied for their urease inhibitory activity. This compound could be a candidate for the development of new urease inhibitors, with potential applications in the treatment of urease-related diseases .

Agricultural Chemistry

In agricultural chemistry, compounds with triazole and thiazole moieties are often used as precursors for herbicides, fungicides, and insecticides. The compound could be explored for its potential use in creating new formulations that are more effective and environmentally friendly .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that contains several functional groups, including a 1,2,4-triazole ring and a thiazole ring . These groups are often found in various pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Mode of Action

Compounds containing 1,2,4-triazole groups are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond .

Biochemical Pathways

Compounds containing 1,2,4-triazole groups have been used in the treatment of various conditions, including hiv infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . Therefore, it is plausible that this compound may interact with similar biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole group and the thiazole group in the compound suggests that it may have good bioavailability, as these groups are often found in drugs with good pharmacokinetic properties .

Result of Action

Given the presence of the 1,2,4-triazole group and the thiazole group in the compound, it is plausible that it may have antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-13-17(24)5-4-6-18(13)26-22(31)21(30)25-12-11-19-14(2)29-23(33-19)27-20(28-29)15-7-9-16(32-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMYPGZHTPHVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide

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